(2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
(2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorophenyl compounds followed by a condensation reaction with 3,4-dihydroisoquinoline. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the existing ones.
Reduction: This can convert nitro groups to amines, significantly changing the compound’s properties.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups can participate in various binding interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-1(2H)-yl)methanone: Similar structure but with a different position of the nitrogen atom in the isoquinoline ring.
(2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-3(1H)-yl)methanone: Another isomer with a different position of the nitrogen atom.
Uniqueness
The unique combination of the nitro, chloro, and isoquinoline groups in (2-chloro-5-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone provides distinct chemical and biological properties that are not found in its isomers. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C16H13ClN2O3 |
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Molecular Weight |
316.74 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C16H13ClN2O3/c17-15-6-5-13(19(21)22)9-14(15)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2 |
InChI Key |
VLFUSCMQIDHKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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